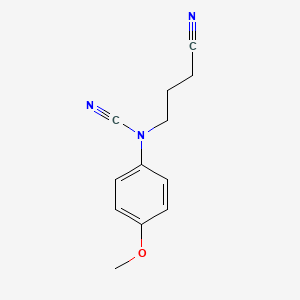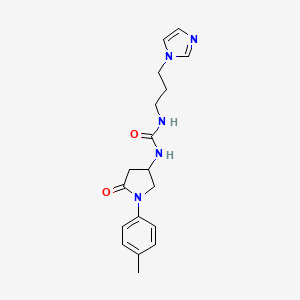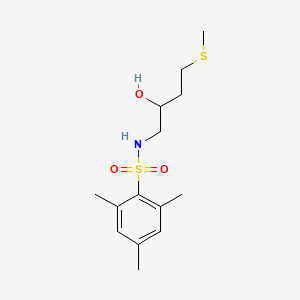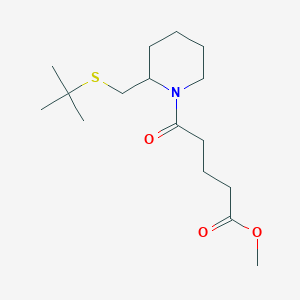
3-Cyanopropyl-(4-methoxyphenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-Cyanopropyl-(4-methoxyphenyl)cyanamide” is a cyanamide derivative. Cyanamides are organic compounds that contain a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . They are valuable organonitrogen compounds used in pharmaceuticals, material science, and synthetic applications .
Synthesis Analysis
Cyanamides can be synthesized through various methods. One such method involves the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy . Another method involves an operationally simple oxidation-cyanation using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis
The molecular structure of cyanamides is dominated by a unique duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This unique structure allows cyanamides to undergo various reactions with themselves .Chemical Reactions Analysis
Cyanamides are involved in various chemical reactions. They are used in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical And Chemical Properties Analysis
Cyanamides are white solids that are soluble in water and organic solvents . They have a unique chemical structure (N-CN) and exhibit interesting chemical properties .Future Directions
The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . Future research is likely to focus on developing more sustainable and robust synthetic routes to these compounds, as well as exploring their potential applications in various fields .
properties
IUPAC Name |
3-cyanopropyl-(4-methoxyphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-12-6-4-11(5-7-12)15(10-14)9-3-2-8-13/h4-7H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVFWIUSVVSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2859959.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859961.png)
![methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2859962.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2859963.png)

![Ethyl 2-[8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazo lino[1,2-h]purin-3-yl]acetate](/img/structure/B2859967.png)



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2859973.png)
